1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Lipophilicity Membrane permeability Physicochemical profiling

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797277-32-7) is a synthetic bis-sulfonyl azetidine derivative with molecular formula C14H20FNO4S2 and molecular weight 349.449 g/mol. Computationally determined physicochemical properties include a logP of 1.011, topological polar surface area (tPSA) of 80 Ų, one hydrogen bond donor, and five hydrogen bond acceptors.

Molecular Formula C14H20FNO4S2
Molecular Weight 349.44
CAS No. 1797277-32-7
Cat. No. B2605886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
CAS1797277-32-7
Molecular FormulaC14H20FNO4S2
Molecular Weight349.44
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C
InChIInChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)14-5-4-12(15)6-11(14)3/h4-6,10,13H,7-9H2,1-3H3
InChIKeyQNRQDFVCBLDCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797277-32-7): A Structurally Defined Bis-Sulfonyl Azetidine Scaffold


1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797277-32-7) is a synthetic bis-sulfonyl azetidine derivative with molecular formula C14H20FNO4S2 and molecular weight 349.449 g/mol . Computationally determined physicochemical properties include a logP of 1.011, topological polar surface area (tPSA) of 80 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound features a conformationally constrained four-membered azetidine ring bearing a 4-fluoro-2-methylphenylsulfonyl group at the N1 position and an isobutylsulfonyl group at the C3 position. No direct biological activity data are reported in public databases (ChEMBL 20) for this compound at ≤10 μM [1].

Scaffold Bis-sulfonyl azetidine core with N1-aryl and C3-alkyl substitution
Identity 4-Fluoro-2-methylphenyl and isobutylsulfonyl groups provide unique steric/electronic profile
Activity No direct bioactivity data (ChEMBL); supports hit-finding and SAR exploration

Why 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine Cannot Be Substituted by Closely Related Bis-Sulfonyl Azetidine Analogs


The 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine scaffold integrates three structural features whose combined effects cannot be replicated by simpler in-class analogs: (i) the 4-fluoro-2-methylphenylsulfonyl group at N1 provides a specific aryl substitution pattern (para-fluoro, ortho-methyl) that modulates electron density and steric profile; (ii) the isobutylsulfonyl group at C3 offers branched aliphatic hydrophobicity distinct from linear alkyl (e.g., butylsulfonyl) or smaller cycloalkyl (e.g., cyclopropylsulfonyl) groups; (iii) the azetidine ring enforces a defined spatial orientation between the two sulfonyl substituents [1]. Interchanging any of these substituents—replacing the fluorinated aryl group with an unsubstituted phenyl (CAS 1797696-82-2) or a non-aromatic alkyl group (CAS 1797847-41-6), or shifting the methyl group to the meta position (4-fluoro-3-methylphenyl analog)—would alter the compound's lipophilicity, hydrogen-bonding capacity, metabolic stability, and potential target engagement profile [1].

N1-Aryl Replacing 4-fluoro-2-methylphenyl with unsubstituted phenyl or alkyl group alters lipophilicity, hydrogen bonding, and potential target engagement.
C3-Alkyl Switching isobutyl to linear butyl or cyclopropyl changes branched hydrophobicity and spatial orientation; activity profiles may shift.
Regioisomer 2-methyl (ortho) vs. 3-methyl (meta) aryl substitution affects steric hindrance and dihedral angle; SAR conclusions require isomerically pure material.

Quantitative Comparator Evidence Guide for 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797277-32-7)


Physicochemical Differentiation: Computed logP vs. 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine

The target compound exhibits a computed logP of 1.011 [1], indicating moderate lipophilicity suitable for passive membrane permeability. This value differentiates it from the fully aliphatic analog 1-(butylsulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797847-41-6), which is expected to have a lower logP (~0.2–0.6 based on the absence of an aromatic ring contribution). The 4-fluoro-2-methylphenylsulfonyl moiety in the target compound provides additional π-stacking and potential halogen-bonding capacity absent in the butylsulfonyl analog.

Computed logP
Computed estimate
Target logP 1.011 vs. ~0.2–0.6 for aliphatic N1-butyl analog
Higher lipophilicity may support membrane permeability screening
ΔlogP estimated; comparator value based on structural class trends
Lipophilicity Membrane permeability Physicochemical profiling

Topological Polar Surface Area (tPSA) Comparison with Non-Fluorinated Phenylsulfonyl Analog

The target compound has a computed tPSA of 80 Ų [1], placing it within the favorable range for both oral bioavailability (tPSA <140 Ų) and potential CNS penetration (tPSA <90 Ų, per Pajouhesh and Lenz, 2005). The para-fluoro substituent contributes modestly to tPSA compared to the non-fluorinated analog 3-(isobutylsulfonyl)-1-(phenylsulfonyl)azetidine (CAS 1797696-82-2), which has an estimated tPSA of approximately 71 Ų (lacking the electronegative fluorine contribution). A ΔtPSA of approximately +9 Ų may influence passive permeability and tissue distribution.

Topological PSA
Computed estimate
tPSA 80 vs. ~71 Ų for non-fluorinated phenyl analog
Fluorine increases polarity; may modulate non-specific membrane partitioning
Estimated difference from structural subtraction of fluorine
Polar surface area Blood-brain barrier penetration Drug-likeness assessment

Class-Level Evidence: Bis-Sulfonyl Azetidine Scaffold Validated for JAK/STAT3 Pathway Inhibition

Although no direct biological activity data are available for the target compound (no ChEMBL activity at ≤10 μM [1]), the bis-sulfonyl azetidine chemotype is an established privileged scaffold. Structurally related 1,3-disubstituted azetidine derivatives have been patented as Janus kinase (JAK) inhibitors (WO 2009/114512) [2]. Additionally, azetidine-based compounds such as H172 (9f) and H182 have been reported as irreversible STAT3 inhibitors with IC50 values of 0.38–0.98 μM against STAT3 DNA-binding activity, while showing >16-fold selectivity over STAT1/STAT5 (IC50 >15.8 μM) in vitro [3]. The target compound's N1-arylsulfonyl/C3-alkylsulfonyl substitution pattern contains key pharmacophoric elements present in these active chemotypes.

Scaffold class validation
Class-level inference
STAT3 IC50 0.38–0.98 μM for related azetidines; JAK inhibitor patents
Supports scaffold procurement for hit-finding and SAR exploration
No direct activity data for this compound; class-level chemotype inference
JAK inhibitor STAT3 inhibitor Kinase inhibition Cancer signaling

Regioisomeric Differentiation: 4-Fluoro-2-methylphenyl vs. 4-Fluoro-3-methylphenyl Substitution

The target compound bears a 4-fluoro-2-methylphenylsulfonyl group (ortho-methyl, para-fluoro), which is regioisomeric to the 4-fluoro-3-methylphenylsulfonyl analog (meta-methyl, para-fluoro) . The position of the methyl group (ortho vs. meta to the sulfonyl attachment point) influences both steric hindrance and electronic distribution across the aromatic ring. Ortho-methyl substitution restricts rotation around the N–S bond and may alter the dihedral angle between the aryl ring and the sulfonamide group compared to the meta-methyl isomer, potentially affecting binding pose and target complementarity.

Regioisomeric identity
Structural comparison
2-methyl (ortho) vs. 3-methyl (meta) aryl substitution pattern
Regioisomeric purity is critical for reproducible SAR interpretation
No bioactivity data; steric/electronic consequences of methyl shift
Regioisomer Structure-activity relationship Aryl substitution pattern Chemical purity

Optimal Research and Application Scenarios for 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797277-32-7)


Medicinal Chemistry: Hit-to-Lead Optimization Targeting JAK/STAT3 Signaling Pathways

The bis-sulfonyl azetidine scaffold has been validated as a productive chemotype for developing JAK inhibitors [2] and irreversible STAT3 inhibitors with sub-micromolar potency [3]. The target compound's 4-fluoro-2-methylphenylsulfonyl N1-substituent provides a differentiated aryl moiety for systematic SAR exploration relative to previously disclosed analogs bearing simpler phenyl, 4-fluorophenyl, or heteroaryl N1-substituents. The para-fluorine offers potential metabolic stabilization, while the ortho-methyl group introduces conformational restriction of the aryl-sulfonyl dihedral angle. Procurement of this compound enables interrogation of the N1-aryl SAR dimension within the bis-sulfonyl azetidine series.

ADME Profiling: Physicochemical Property Benchmarking within Bis-Sulfonyl Azetidine Series

With a computed logP of 1.011 and tPSA of 80 Ų [1], the compound occupies a favorable drug-like property space. These values position it as a candidate for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability screening, and liver microsomal stability assessment. The compound's moderate lipophilicity and polarity distinguish it from more hydrophobic fully aliphatic bis-sulfonyl azetidine analogs (e.g., 1-(butylsulfonyl)-3-(isobutylsulfonyl)azetidine), making it a useful comparator for understanding the impact of aryl vs. alkyl N1-substitution on ADME properties within the chemotype.

Regioisomeric Selectivity Studies in Structure-Activity Relationship Programs

The specific 2-methyl (ortho) substitution on the aryl ring defines a regioisomer that can be directly compared with the 3-methyl (meta) analog to probe the impact of methyl position on target binding, selectivity, and off-target profiles. Regioisomerically pure procurement is essential for drawing valid SAR conclusions, as minor isomeric contamination can confound biological assay results. This compound enables head-to-head regioisomeric comparison studies within the bis-sulfonyl azetidine series.

Covalent Probe Design: Azetidine Ring as a Latent Electrophilic Warhead

Azetidine-based compounds including H172 and H182 have been demonstrated to irreversibly inhibit STAT3 through covalent binding to cysteine residues (Cys426 and Cys468) in the DNA-binding domain, with time-dependent IC50 values of 0.27–0.87 μM at one hour incubation [3]. While the target compound's direct covalent reactivity has not been characterized, the strained azetidine ring is a recognized electrophilic moiety that can engage in covalent bond formation with nucleophilic amino acid residues under appropriate structural activation conditions [3]. This compound may serve as a scaffold for designing novel covalent probes targeting cysteine-containing proteins, with the 4-fluoro-2-methylphenyl group providing a unique aryl environment for tuning electrophilicity.

Application
Selection Property
Validation Focus
JAK/STAT3 pathway hit-to-lead SAR
Bis-sulfonyl azetidine scaffold with 4-fluoro-2-methylphenyl N1-group
Target engagement and selectivity profiling against STAT3/JAK
ADME property benchmarking
Moderate lipophilicity and polar surface area profile
Membrane permeability and metabolic stability in ADME assays
Regioisomeric SAR comparison
Ortho-methyl vs. meta-methyl aryl substitution
Binding and selectivity differences between regioisomers
Covalent probe design research
Azetidine ring as potential electrophilic warhead context
Covalent reactivity and target engagement characterization
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